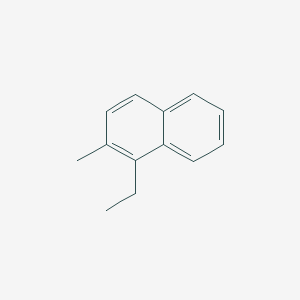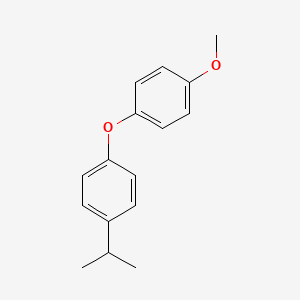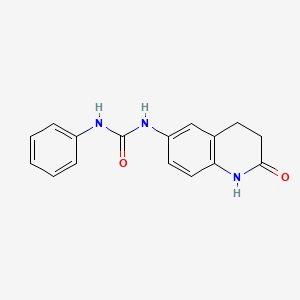
1,1,1-Triphenyl-N-(triphenylsilyl)silanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Triphenyl-N-(triphenylsilyl)silanamine: is a chemical compound with the molecular formula C36H31NSi2 and a molecular weight of 533.80904 g/mol It is known for its unique structure, which includes both silicon and nitrogen atoms bonded to phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Triphenyl-N-(triphenylsilyl)silanamine typically involves the reaction of triphenylsilanol with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,1,1-Triphenyl-N-(triphenylsilyl)silanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanamine compounds .
科学的研究の応用
1,1,1-Triphenyl-N-(triphenylsilyl)silanamine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds. It is also employed in studies of silicon-nitrogen bond formation and reactivity.
Biology: Investigated for its potential use in biological systems, particularly in the development of silicon-based biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings.
作用機序
The mechanism of action of 1,1,1-Triphenyl-N-(triphenylsilyl)silanamine involves its interaction with molecular targets through its silicon and nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their chemical and physical properties.
類似化合物との比較
Similar Compounds
Triphenylsilanol: A related compound with a hydroxyl group instead of an amine group.
Triphenylsilane: A simpler compound with only silicon and phenyl groups.
1,1,1-Trimethyl-N-(triphenylphosphoranylidene)silanamine: A compound with a similar structure but different substituents.
Uniqueness
1,1,1-Triphenyl-N-(triphenylsilyl)silanamine is unique due to its combination of silicon and nitrogen atoms bonded to phenyl groups. This structure imparts distinctive chemical properties, such as enhanced stability and reactivity, making it valuable for various scientific and industrial applications .
特性
CAS番号 |
4158-64-9 |
|---|---|
分子式 |
C36H31NSi2 |
分子量 |
533.8 g/mol |
IUPAC名 |
[diphenyl-(triphenylsilylamino)silyl]benzene |
InChI |
InChI=1S/C36H31NSi2/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32,33-23-11-3-12-24-33)37-39(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37H |
InChIキー |
TWSOFXCPBRATKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



stannane](/img/structure/B14139028.png)



![1-{2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidin-1-yl}ethan-1-one](/img/structure/B14139053.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)

![1-[3-(2,5-dimethoxyphenyl)-5-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B14139062.png)
![2-methoxy-1-[7-(2-methoxyphenyl)-5-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone](/img/structure/B14139067.png)
![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)


![N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14139088.png)
